

Confirming the Purity of Morpholine-4-carboximidamide Hydrobromide: A Comparative NMR Guide

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Compound of Interest

Compound Name: Morpholine-4-carboximidamide Hydrobromide

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For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients and key intermediates is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for confirming the purity of **Morpholine-4-carboximidamide hydrobromide**, alongside a detailed experimental protocol.

Data Presentation: Comparative NMR Data

Precise chemical shifts can vary based on solvent, concentration, and instrument parameters. The following table provides expected ^1H and ^{13}C NMR chemical shifts for **Morpholine-4-carboximidamide hydrobromide** and potential impurities, derived from data on analogous structures.

Compound	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Morpholine-4-carboximidamide Hydrobromide	~7.5-8.5 (br s, 4H, -C(=NH ₂) ₂ ⁺)~3.7 (t, 4H, -CH ₂ -O-)~3.4 (t, 4H, -CH ₂ -N-)	~158 (-C(=NH ₂) ₂ ⁺)~66 (-CH ₂ -O-)~45 (-CH ₂ -N-)
Morpholine	~3.67 (t, 4H, -CH ₂ -O-)~2.86 (t, 4H, -CH ₂ -N-)~1.9 (br s, 1H, -NH)[1]	~67 (-CH ₂ -O-)~46 (-CH ₂ -N-)
Unreacted Starting Materials (e.g., Cyanamide)	Varies based on specific reagent	Varies based on specific reagent
Residual Solvents (e.g., DMSO-d ₆)	~2.50	~39.5
Water	~3.33 (in DMSO-d ₆)	Not applicable

Experimental Protocol: NMR Analysis

This protocol outlines the steps for preparing a sample of **Morpholine-4-carboximidamide hydrobromide** and acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

- Accurately weigh 5-10 mg of the **Morpholine-4-carboximidamide hydrobromide** sample.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the solvent does not contain residual peaks that overlap with signals of interest.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
- Tune and shim the instrument to ensure a homogeneous magnetic field.

- Set the acquisition temperature, typically 298 K.

3. ^1H NMR Acquisition:

- Acquire a standard one-dimensional ^1H NMR spectrum.
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
- Integrate all peaks to determine the relative ratios of protons.

4. ^{13}C NMR Acquisition:

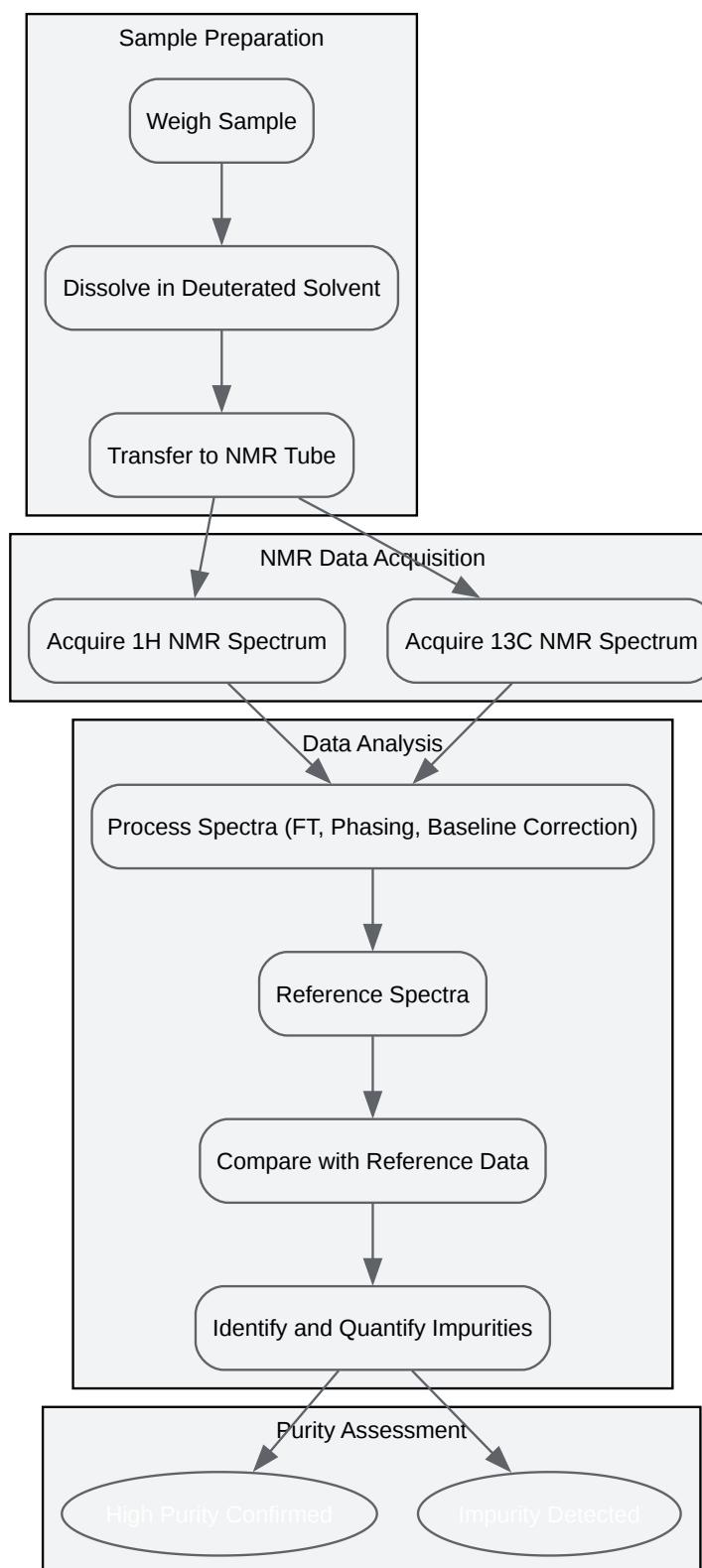
- Acquire a proton-decoupled ^{13}C NMR spectrum.
- A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Set the spectral width to encompass all expected carbon signals (e.g., 0-170 ppm).

5. Data Processing and Analysis:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase the spectra and perform baseline correction.
- Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ^1H and 39.5 ppm for ^{13}C).
- Compare the obtained chemical shifts, integrations, and multiplicities with the expected values for pure **Morpholine-4-carboximidamide hydrobromide** and potential impurities. The absence of unexpected signals is a strong indicator of high purity.

Purity Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the purity of **Morpholine-4-carboximidamide hydrobromide** using NMR spectroscopy.



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Caption: Workflow for NMR-based purity confirmation.

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References

- 1. Morpholine(110-91-8) 1H NMR [m.chemicalbook.com]
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